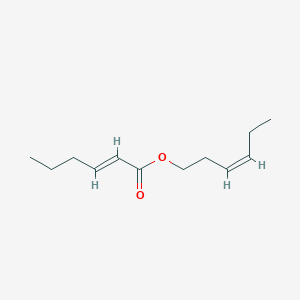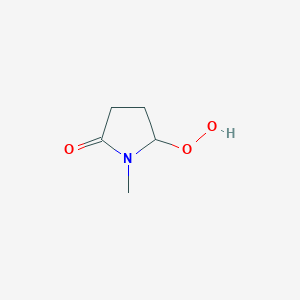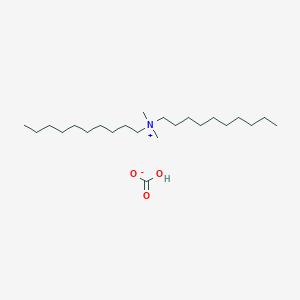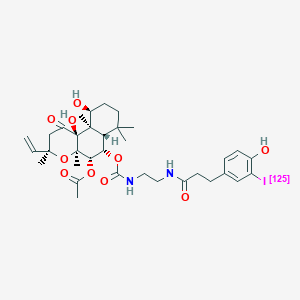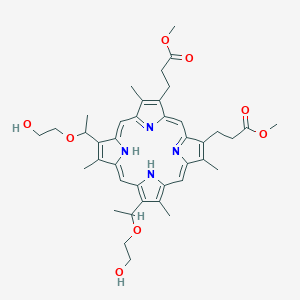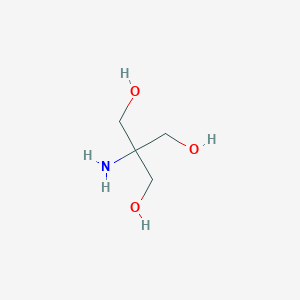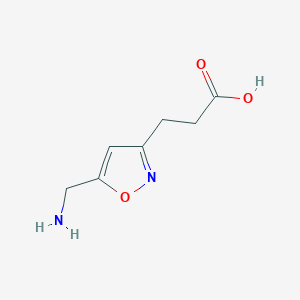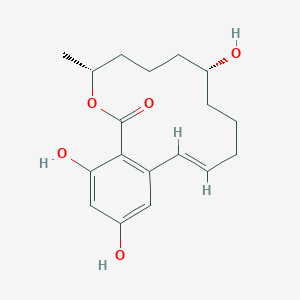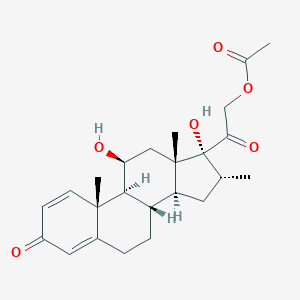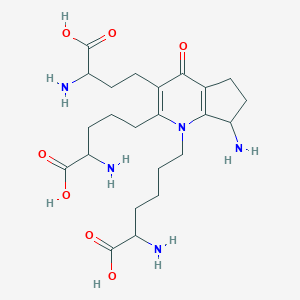
4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one
Übersicht
Beschreibung
The compound 4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a derivative of imidazolidinone, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The sulfonylimidazolidinone motif, as seen in related compounds, has been studied for its cytotoxic properties against various cancer cell lines .
Synthesis Analysis
The synthesis of related imidazolidin-2-ones can be achieved through various methods. One approach involves the one-pot reaction of α-chloroaldoxime O-methanesulfonates with 4-aminobut-2-enoates, which includes nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition . Another method for synthesizing tetrasubstituted imidazoles, which are structurally related to imidazolidin-2-ones, uses a one-pot, four-component reaction that is efficiently carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst .
Molecular Structure Analysis
The molecular structure of imidazolidin-2-ones and their derivatives can be elucidated using spectroscopic methods such as NMR. For instance, the NMR configurational analysis of 1,3-imidazolidin-4-ones derived from (-)-(S)-phenylethylamine has provided insights into the orientation of substituent groups attached to the nitrogen atoms in the ring . Additionally, X-ray diffraction studies have been used to confirm the configurations determined by NMR and to reveal the existence of intramolecular hydrogen bonds that can influence the conformation of substituent groups .
Chemical Reactions Analysis
The reactivity of imidazolidin-2-ones and their derivatives can vary depending on the substituents attached to the ring. For example, the sulfonylimidazolidinone motif in 4-phenyl-1-arylsulfonylimidazolidinones has been associated with cytotoxic activity, which is influenced by the planarity of the imidazolidinone ring . The presence of a planar sulfonylurea moiety (-SO2NHCONH-) is crucial for this activity, as nonplanar derivatives such as [1,2,5]thiadiazolidine-1,1-dioxides showed no cytotoxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidin-2-ones can be studied through various analytical techniques. Spectroscopic analysis, including IR and NMR, is commonly used to characterize these compounds . Computational methods, such as DFT/B3LYP calculations, can also provide valuable information on the stability and electronic properties of the molecules, including tautomerism, frontier molecular orbitals, and non-linear optical (NLO) properties .
Wissenschaftliche Forschungsanwendungen
Applications in Bioactive Oligopeptides
4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one and related imidazolidin-4-ones are used in bioactive oligopeptides. They serve as skeletal modifications, either as proline surrogates or for protecting the N-terminal amino acid against aminopeptidase- and endopeptidase-catalyzed hydrolysis. The stereoselective formation of imidazolidin-4-ones, particularly with benzaldehydes containing o-carboxyl or o-methoxycarbonyl substituents, plays a crucial role in this application (Ferraz et al., 2007).
Electronic and Optical Properties in Semiconducting Materials
The imidazolidin derivative (Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one (STMI) has been studied for its structural, electronic, optical, and charge transport properties as a semiconducting material. This research is significant due to the comprehensive understanding of the frontier molecular orbitals and intramolecular charge transfer within these materials (Irfan et al., 2016).
Antitumor Efficacy
Specific imidazolidin-2-one derivatives, such as 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-ones, have shown potential as antitumor candidates. Their ability to suppress the in vitro growth of tumor cells and inhibit tumor growth in vivo models like human colon and lung cancer cell lines highlights their significance in cancer research (Lee et al., 2002).
Chiral Auxiliary in Asymmetric Synthesis
(S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one has been evaluated as a chiral auxiliary for asymmetric acetate and propionate Mannich-type reactions. This application is crucial in the stereoselective synthesis of compounds like ezetimibe (Goyal et al., 2016).
Synthesis of Dihydro-Pyrrolo[1,2-a]imidazole Derivatives
α-Amino acid phenylhydrazides react with levulinic acid to produce imidazolidin-4-one intermediates, which further undergo a second ring closure to afford dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. The solvent polarity significantly influences the rate of this second condensation reaction, showcasing its application in synthetic organic chemistry (Verardo et al., 2004).
Antimicrobial Properties
New derivatives of imidazolidin-4-one, such as thiazolidinone and thiophene, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising activities, highlighting their potential in the development of new antimicrobial agents (Gouda et al., 2010).
Synthesis of Iminazolidin-4-ones via Cascade Reactions
4-Substituted imidazolidin-2-ones were synthesized via one-pot reaction of α-chloroaldoxime O-methanesulfonates and 4-aminobut-2-enoates. This cascade transformation involves nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition (Duangjan et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11-12-10(8-13(11)6-7-15)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEBXNMGHUCPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1CCS)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954049 | |
| Record name | 4-Phenyl-1-(2-sulfanylethyl)-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one | |
CAS RN |
32190-33-3, 69158-71-0 | |
| Record name | OMPI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1-(2-mercaptoethyl)-4-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-(2-sulfanylethyl)-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXO-3-(2-MERCAPTOETHYL)-5-PHENYLIMIDAZOLIDINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC57BIX3H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



